molecular formula C11H14BFO4 B13456407 (3-(tert-Butoxycarbonyl)-2-fluorophenyl)boronic acid

(3-(tert-Butoxycarbonyl)-2-fluorophenyl)boronic acid

Cat. No.: B13456407
M. Wt: 240.04 g/mol
InChI Key: XAMQTEGKQNQHKR-UHFFFAOYSA-N
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Description

{3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring, which is further protected by a tert-butoxycarbonyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Scientific Research Applications

{3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of {3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid involves the reactivity of the boronic acid group, which can form covalent bonds with other molecules. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the reactive amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(tert-butoxy)carbonyl]-2-fluorophenyl}boronic acid is unique due to the combination of the boronic acid group, which is useful in cross-coupling reactions, and the tert-butoxycarbonyl group, which provides stability and protection during synthesis .

Properties

Molecular Formula

C11H14BFO4

Molecular Weight

240.04 g/mol

IUPAC Name

[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid

InChI

InChI=1S/C11H14BFO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,1-3H3

InChI Key

XAMQTEGKQNQHKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)F)(O)O

Origin of Product

United States

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